4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
Overview
Description
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic organic compound It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable amines or other nucleophiles. The reaction is usually carried out in a nonchlorinated organic solvent, such as dichloromethane, at temperatures ranging from 20°C to 60°C . The intermediate product is then subjected to further reactions, such as cyclization with p-toluenesulfonic acid in a polar solvent, to form the final quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazolinone or other related compounds.
Scientific Research Applications
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline
Uniqueness
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 7-position and the trifluoromethyl group at the 2-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological activities.
Properties
IUPAC Name |
4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBHBFILUSSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627619 | |
Record name | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951904-99-7 | |
Record name | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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